2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide
Description
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C17H15N3O2 and a molecular weight of 293.328 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a phenyl-propenylidene moiety, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
53117-39-8 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-phenyl-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide |
InChI |
InChI=1S/C17H15N3O2/c21-16(19-15-11-5-2-6-12-15)17(22)20-18-13-7-10-14-8-3-1-4-9-14/h1-13H,(H,19,21)(H,20,22)/b10-7+,18-13+ |
InChI Key |
DWIJSLFNALYLAZ-CVUDBVLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves a multi-step reaction process. One common method includes the condensation of phenylhydrazine with benzaldehyde to form a hydrazone intermediate, followed by the reaction with ethyl oxalate to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Chemical Reactions Analysis
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl-propenylidene moiety can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide can be compared with similar compounds such as:
2-Oxo-N,2-diphenylacetamide: This compound has a similar oxo and phenyl structure but lacks the hydrazino group, making it less reactive in certain chemical reactions.
N-methyl-2-oxo-2-phenylacetamide: This compound includes a methyl group instead of the hydrazino group, which alters its chemical properties and reactivity.
2-Oxo-2-{(2E)-2-[(2E)-3-phenyl-2-propenylidene]hydrazino}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a thiadiazole ring, providing additional biological activities and applications.
Biological Activity
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by several distinctive structural features:
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.3 g/mol
- IUPAC Name : N-(3-methoxyphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide
These features suggest a multifaceted interaction with biological systems, particularly due to the presence of hydrazine and oxoacetamide functionalities.
The biological activity of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may:
- Inhibit certain enzymes involved in metabolic pathways.
- Modulate receptor activity, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Further research is needed to elucidate the precise molecular mechanisms involved.
Antimicrobial Activity
Research indicates that compounds similar to 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide exhibit significant antibacterial effects. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 64 to 512 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and pancreatic (Patu8988) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of derivatives of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative A | 128 | E. coli |
| Derivative B | 256 | S. aureus |
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound in human cancer cell lines. The study highlighted significant reductions in cell viability at concentrations as low as 50 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 45 | Apoptosis induction |
| Patu8988 | 30 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
